Physicochemical properties of (S)-1-aminobutan-2-ol hydrochloride
Physicochemical properties of (S)-1-aminobutan-2-ol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of (S)-1-Aminobutan-2-ol Hydrochloride
Introduction
(S)-1-aminobutan-2-ol hydrochloride is a chiral amino alcohol, a class of compounds widely utilized as versatile building blocks in asymmetric synthesis. The presence of two distinct functional groups—an amine and a hydroxyl group—attached to a stereochemically defined backbone makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. A notable application is its role as a key intermediate in the synthesis of ethambutol, a first-line antitubercular drug[1].
The hydrochloride salt form is typically preferred in development settings due to its enhanced stability, crystallinity, and solubility in aqueous media compared to the free base. A thorough understanding of its physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in chemical synthesis, formulation development, and quality control. This guide provides a comprehensive overview of these properties, grounded in established analytical principles, to support researchers, scientists, and drug development professionals in their work.
Chemical Identity and Structure
The fundamental identity of (S)-1-aminobutan-2-ol hydrochloride is defined by its molecular structure and stereochemistry. The (S)-configuration at the C2 carbon, which bears the hydroxyl group, is the defining chiral feature of the molecule.
| Identifier | Value | Source |
| Chemical Name | (S)-1-aminobutan-2-ol hydrochloride | - |
| Molecular Formula | C₄H₁₂ClNO | [2] |
| Molecular Weight | 125.60 g/mol | [2] |
| SMILES | CCCN.[H]Cl | [2] |
| InChI Key | (Free Base) JCBPETKZIGVZRE-BYPYZUCNSA-N | [3] |
| CAS Number | N/A (Specific CAS for this salt is not indexed) | [2] |
Note: The InChI Key and CAS numbers found in many databases often refer to the racemic mixture or the free base. It is crucial to confirm the identity of the specific (S)-enantiomer hydrochloride salt via analytical means.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description | Rationale & Scientific Insight |
| Appearance | White to off-white crystalline solid. | The salt formation between the basic amine and hydrochloric acid typically results in a stable, crystalline lattice, a common strategy to render liquid free bases into handleable solids. |
| Melting Point | Not available. Expected to be significantly higher than the free base (-2 to 3 °C)[4]. | The ionic character of the hydrochloride salt leads to strong intermolecular forces (ion-ion interactions) within the crystal lattice, requiring more energy to break than the hydrogen bonds of the free base. |
| Solubility | Highly soluble in water; soluble in methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like toluene or hexanes. | The ionic nature of the hydrochloride salt and the presence of the hydroxyl group make it highly polar, favoring interactions with polar protic solvents. Its solubility in alcohols decreases as the alkyl chain length of the solvent increases, reducing its overall polarity. This behavior is typical for amino acid-like structures[5][6]. |
| Acidity (pKa) | Two potential pKa values: 1. Ammonium (R-NH₃⁺): ~9-10 (Predicted) 2. Hydroxyl (R-OH): >14 (Predicted)[7] | The pKa of the ammonium group is the most relevant in the physiological pH range. It dictates the charge state of the molecule, which is critical for solubility, membrane permeability, and interactions with biological targets. The hydroxyl group is significantly less acidic and would only deprotonate under strongly basic conditions. |
| Hygroscopicity | Expected to be hygroscopic. | Salts, particularly those that are highly water-soluble, often have an affinity for atmospheric moisture. This property necessitates controlled storage conditions to ensure the integrity and accurate weighing of the material. |
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and strength of (S)-1-aminobutan-2-ol hydrochloride. The following protocols are designed as self-validating systems for comprehensive characterization.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: The primary analytical challenge with this molecule is its lack of a strong UV-absorbing chromophore, making direct detection difficult[8]. While methods like charged aerosol detection (CAD) can be used, a more universally accessible approach is pre-column derivatization to attach a UV-active tag to the primary amine. This protocol outlines a validated approach using a standard reversed-phase column.
Experimental Protocol: HPLC with Pre-column Derivatization
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Derivatizing Agent: Prepare a 10 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Accurately weigh ~10 mg of (S)-1-aminobutan-2-ol hydrochloride reference standard into a 10 mL volumetric flask and dissolve in the diluent.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of a 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the Fmoc-Cl solution and vortex immediately.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction by adding 100 µL of a 0.1 M glycine solution.
-
Dilute the final mixture with the mobile phase to an appropriate concentration for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (for the Fmoc adduct).
-
Gradient Program: 30% B to 90% B over 20 minutes.
-
-
Data Analysis:
-
Calculate the purity of the sample by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Workflow for HPLC Purity Analysis
Caption: The 1:1 stoichiometric reaction underlying the titrimetric assay.
Stability and Storage Recommendations
The chemical stability of an intermediate is paramount for ensuring the consistency and success of synthetic processes.
-
Storage Conditions: To maintain its integrity, (S)-1-aminobutan-2-ol hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent potential oxidative degradation.[9]
-
Chemical Stability: The molecule is generally stable under standard ambient conditions.[4] The primary liabilities are its hygroscopicity and potential for slow oxidation, particularly if exposed to air and light over extended periods. The C-N and C-O bonds are robust, and the hydrochloride salt form prevents the free amine from participating in reactions like Schiff base formation with carbonyl impurities.
-
Justification for Controlled Storage: Adherence to these storage conditions is a self-validating practice. By preventing exposure to moisture and air, one mitigates the risks of chemical degradation and ensures that the material's physical properties (like solubility and crystal form) and assay value remain consistent over time, which is a core requirement of Good Manufacturing Practices (GMP) and reliable research.[10]
Conclusion
(S)-1-aminobutan-2-ol hydrochloride is a chiral building block of significant value in synthetic chemistry. Its physicochemical profile is dominated by its nature as a polar, ionic salt, which confers high aqueous solubility and crystallinity. Proper characterization using a combination of chromatographic and titrimetric methods is essential for quality control, while adherence to controlled storage conditions is necessary to maintain its long-term integrity. This guide provides the foundational knowledge and validated protocols required for scientists to confidently handle, analyze, and utilize this important chemical entity in their research and development endeavors.
References
-
Vertex AI Search Result[4] (2025). SAFETY DATA SHEET. Google.
- Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
- BenchChem (2025). Application Notes and Protocols for Quality Control of 1-Aminobutan-2-one Hydrochloride. BenchChem.
- ChemicalBook (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR.
- BLD Pharm (n.d.). (S)-1-Aminobutan-2-ol hydrochloride.
- Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
- ChemicalBook (n.d.). 1-AMINO-2-BUTANOL(13552-21-1) 1H NMR spectrum.
- NIST (n.d.). 1-Amino-2-butanol. NIST WebBook.
- Sigma-Aldrich (n.d.). 1-Aminobutan-2-ol | 13552-21-1.
- PubChem (n.d.). 1-Amino-2-butanol | C4H11NO | CID 26107.
- ChemicalBook (2026). 1-AMINO-2-BUTANOL | 13552-21-1.
- PubChem (n.d.). 2-Amino-1-butanol | C4H11NO | CID 22129.
- Google Patents (n.d.). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
- NIST (n.d.). 1-Butanol, 2-amino-. NIST WebBook.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- BenchChem (2025).
- European Medicines Agency (EMA) (2023).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
Sources
- 1. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 2. (S)-1-Aminobutan-2-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. 1-AMINO-2-BUTANOL | 13552-21-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
